Xylose-d1-2

Description

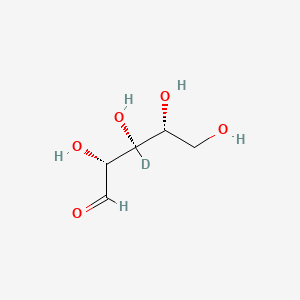

Structure

2D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

(2R,3S,4R)-3-deuterio-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5D |

InChI Key |

PYMYPHUHKUWMLA-ITINVTGCSA-N |

Isomeric SMILES |

[2H][C@]([C@@H](CO)O)([C@H](C=O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Xylose D1 2

Chemical Synthesis Pathways for Specific Deuteration of Xylose

Chemical synthesis offers a versatile platform for introducing isotopic labels into sugar molecules. These methods often involve multi-step processes that utilize protecting groups to selectively expose the desired hydroxyl group for modification and subsequent deuteration.

Regioselective deuteration is paramount in the synthesis of specifically labeled xylose derivatives. This is often achieved through the use of protecting groups that mask all but one hydroxyl group, allowing for targeted chemical manipulation. For instance, the synthesis of orthogonally protected D-xylose 1-thioethers has been described, a process that involves strategic use of silyl (B83357) group migrations to achieve the desired protection pattern. nih.gov

Another common strategy involves the creation of an epoxide, followed by ring-opening with a deuterium (B1214612) source. For example, the synthesis of 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose involves the formation of an anhydro sugar, which could potentially be opened with a deuterated reagent to introduce the label at a specific position. rsc.org The choice of protecting groups and the reaction conditions are critical for controlling the regioselectivity of the deuteration.

The use of transition metal catalysts, such as palladium, has also been explored for the regioselective deuteration of organic molecules. snnu.edu.cnthieme-connect.de These methods often rely on directing groups to guide the catalyst to a specific C-H bond for activation and subsequent deuterium exchange. While broadly applied, the specific application of these methods to xylose would require careful selection of directing groups compatible with carbohydrate chemistry. For instance, palladium-catalyzed C-H deuteration has been successfully applied to molecules containing directing groups like 8-aminoquinoline. thieme-connect.de

Furthermore, organocatalytic methods are emerging as powerful tools for regioselective deuteration. For example, B(C6F5)3 has been used to catalyze the deuteration of terminal olefins using D2O as the deuterium source. acs.org Adapting such catalytic systems to the functionalized backbone of a xylose molecule would present a significant synthetic challenge but could offer a more direct route to deuteration.

Achieving the correct stereochemistry at the newly formed C-D bond is a significant challenge in the synthesis of isotopically labeled carbohydrates. The stereochemical outcome of a glycosylation reaction, for instance, is influenced by various factors, including the nature of the protecting groups, the solvent, and the reaction temperature. nih.gov The synthesis of 1,2-cis glycosides, which would be relevant for certain xylose derivatives, is particularly challenging and often requires specific strategies to control the stereoselectivity. nih.gov

In the context of deuteration, if the label is introduced via reduction of a ketone, the stereochemistry is determined by the facial selectivity of the hydride (or deuteride) attack. This can be influenced by the steric and electronic environment around the carbonyl group. Chiral auxiliaries or catalysts can be employed to direct the approach of the deuterating agent to one face of the molecule, thereby controlling the stereochemistry of the resulting alcohol.

The anomeric effect also plays a crucial role in determining the stereochemistry at the anomeric center (C-1) of xylose. While the α-anomer is often favored due to the anomeric effect, achieving high stereoselectivity can be difficult, and the outcome is dependent on the specific reaction conditions. nih.gov

Following the synthesis, the purification of Xylose-d1-2 is essential to remove any unreacted starting materials, reagents, and regioisomeric or stereoisomeric byproducts. Common purification techniques for carbohydrates include column chromatography on silica (B1680970) gel or other stationary phases. nih.gov The choice of solvent system is critical for achieving good separation. In some cases, derivatization of the sugar may be necessary to improve its chromatographic properties. rsc.org

Mass spectrometry (MS) is another essential technique for confirming the incorporation of deuterium by detecting the mass increase of the molecule. benchchem.com High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, further confirming the elemental composition. rsc.org

The following table summarizes the key analytical techniques used for the characterization of this compound:

| Analytical Technique | Purpose | Key Information Obtained |

| 1H NMR | Structural elucidation and determination of deuterium incorporation | Absence of a proton signal at the deuterated position, chemical shifts and coupling constants of other protons. nih.gov |

| 2H NMR | Direct detection of deuterium | Chemical shift of the deuterium atom. |

| 13C NMR | Structural confirmation | Chemical shifts of all carbon atoms in the molecule. mdpi.com |

| Mass Spectrometry (MS) | Confirmation of isotopic labeling | Molecular weight of the deuterated compound. benchchem.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination | Elemental composition of the product. rsc.org |

Enzymatic and Chemo-Enzymatic Synthesis Approaches for Deuterated Xylose

Enzymatic and chemo-enzymatic methods offer highly selective alternatives to purely chemical synthesis for the preparation of deuterated sugars. These approaches leverage the inherent specificity of enzymes to catalyze reactions at specific positions with precise stereochemical control.

Enzymes can be used in several ways to introduce deuterium into xylose. One approach is to use oxidoreductases, which can catalyze the reduction of a ketone precursor with a deuterated cofactor like NADH or NADPH. For example, xylose reductase can convert xylulose to xylose. If the reaction is run in the presence of deuterated NADPH, the deuterium can be incorporated at a specific position.

Another strategy involves the use of isomerases. D-xylose isomerase, for instance, catalyzes the interconversion of D-xylose and D-xylulose. nih.gov Performing this reaction in a deuterated solvent (D₂O) can lead to the exchange of protons on the sugar backbone with deuterium atoms from the solvent. The position of exchange is determined by the enzyme's mechanism.

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the selectivity of enzymatic catalysis. frontiersin.orgresearchgate.net A common approach is to chemically synthesize a precursor molecule that is then acted upon by an enzyme. For example, a chemically synthesized xylose derivative could be a substrate for a glycosyltransferase, which would transfer the deuterated xylose moiety to an acceptor molecule with high stereospecificity. oup.com UDP-xylose synthase is an enzyme that catalyzes the conversion of UDP-glucuronic acid to UDP-xylose, and studies have shown that this reaction in D₂O leads to stereospecific deuterium labeling at the C-5 position of the resulting UDP-xylose. nih.gov

A chemo-enzymatic cascade has been developed for the synthesis of NADP(H) from xylose, demonstrating the potential for complex multi-enzyme systems in biocatalysis. rsc.org Such cascade reactions can be designed to produce deuterated products by incorporating a deuteration step.

While wild-type enzymes can be effective, their activity and stability may not be optimal for synthetic applications. Protein engineering techniques, such as directed evolution and rational design, can be used to improve the properties of enzymes for specific purposes, including deuteration.

For instance, the catalytic activity of an enzyme towards a specific substrate can be enhanced through mutagenesis. This could lead to higher yields of the deuterated product. Similarly, the stability of an enzyme can be improved, allowing it to function under harsher reaction conditions that might be necessary for deuteration, such as high concentrations of organic solvents or elevated temperatures.

Studies have shown that the stability of an enzyme can be affected by perdeuteration (substitution of all non-exchangeable protons with deuterium). nih.gov While this study focused on the effects of deuteration on the enzyme itself, it highlights the intricate relationship between isotopic composition and protein structure and function.

Enzyme engineering has been successfully applied to improve the catalytic properties of various enzymes for biocatalysis. acs.org For example, a glycoside-3-oxidase was engineered to improve its catalytic activity for the synthesis of a rare sugar. rsc.org Similar strategies could be applied to enzymes involved in xylose metabolism to enhance their utility in the synthesis of this compound.

The following table provides examples of enzymes that could be relevant for the synthesis of deuterated xylose and potential engineering goals:

| Enzyme | Reaction Catalyzed | Potential Engineering Goal for Deuteration |

| Xylose Reductase | Xylulose + NAD(P)H + H⁺ ⇌ Xylose + NAD(P)⁺ | Enhance activity with deuterated cofactors; improve stereoselectivity of deuteride (B1239839) transfer. |

| D-Xylose Isomerase | D-Xylose ⇌ D-Xylulose | Modify active site to control H/D exchange at specific positions. nih.govnih.gov |

| UDP-Xylose Synthase | UDP-glucuronic acid → UDP-xylose + CO₂ | Improve stability and activity in D₂O for efficient C-5 deuteration. nih.gov |

| Glycosyltransferases | Transfer of xylose from a donor (e.g., UDP-xylose) to an acceptor | Broaden substrate specificity to accept chemically modified, deuterated xylose donors. oup.com |

Analytical Assessment of Isotopic Enrichment and Purity in this compound Preparations

The quantification of deuterium incorporation at the C-2 position of the xylose molecule is achieved through a combination of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information on both the site-specificity and the extent of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of this compound. omicronbio.com Several NMR-based approaches can be utilized:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched this compound sample, the signal corresponding to the proton at the C-2 position will be significantly diminished or absent. By comparing the integration of the residual H-2 signal to the signals of other non-labeled protons on the xylose backbone, a quantitative measure of deuterium incorporation can be calculated.

²H NMR (Deuterium NMR): This method allows for the direct detection of the deuterium nucleus. A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the C-2 position provides direct evidence of successful labeling and can be used for quantification.

¹³C NMR (Carbon-13 NMR): The introduction of a deuterium atom at C-2 induces observable changes in the ¹³C NMR spectrum. The resonance of the C-2 carbon, which is a doublet in unlabeled xylose (due to ¹JCH coupling), will appear as a triplet in this compound due to coupling with the deuterium nucleus (spin I=1). Furthermore, deuterium labeling can cause small shifts in the resonance of the labeled carbon and adjacent carbons (isotopic shifts), which can also be used for quantitative analysis of deuterated compounds. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), is a highly sensitive method for determining isotopic enrichment. mit.edunih.gov The analysis involves the following steps:

Derivatization: Xylose, being a polar and non-volatile molecule, must first be chemically derivatized to a more volatile form, such as a pentapropionate or methyloxime pentapropionate derivative. mit.edunih.gov

Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, which separates the this compound derivative from any impurities.

Mass Analysis: The separated compound is then ionized (e.g., by electron impact) and fragmented. The resulting mass spectrum will show a characteristic pattern of ions. The incorporation of a deuterium atom results in a mass shift of +1 Da (Dalton) for the molecular ion and for any fragments containing the C-2 position. By analyzing the mass isotopomer distributions of specific ion fragments, the level of deuterium enrichment can be accurately calculated. mit.edunih.govcapes.gov.br This method can achieve an accuracy of 0.3 mol % or better without the need for calibration curves. mit.edunih.gov

Table 1: Spectroscopic Methods for Deuterium Quantification in this compound

| Method | Principle | Information Provided | Key Advantages |

| ¹H NMR | Measures the absence of the proton signal at the C-2 position. | Site-specific deuterium incorporation. | Quantitative, non-destructive. |

| ²H NMR | Directly detects the deuterium nucleus at the C-2 position. | Direct confirmation of labeling site. | High specificity for the isotope. |

| ¹³C NMR | Observes coupling patterns (triplet for C-2) and isotopic shifts on adjacent carbons. researchgate.net | Unambiguous confirmation of label position. | Provides detailed structural information. |

| GC-MS | Measures the mass-to-charge ratio of derivatized molecule fragments, detecting a +1 Da shift. mit.edunih.gov | Precise isotopic enrichment percentage; confirms label location through fragmentation analysis. | High sensitivity and accuracy. mit.edu |

Ensuring the purity of the this compound preparation is critical, as impurities could interfere with experimental results or lead to incorrect interpretations. Purity is assessed in two distinct categories: chemical purity and radiochemical purity.

Chemical Purity

Chemical purity refers to the proportion of the sample that is the desired chemical compound (xylose), irrespective of its isotopic composition. moravek.com It ensures the absence of starting materials, reagents, solvents, or by-products from the synthesis. Standard analytical techniques for assessing chemical purity include:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate the xylose compound from non-carbohydrate impurities. The purity is determined by comparing the peak area of xylose to the total area of all detected peaks. Purity levels are often expected to be greater than 98%. tcichemicals.com

Gas Chromatography (GC): Following derivatization, GC can be used to assess the presence of volatile impurities and confirm the identity of the sugar by comparing its retention time to that of a pure, unlabeled xylose standard. tcichemicals.com

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic method that can be used for rapid purity checks, comparing the migration of the product spot to a reference standard. researchgate.net

Radiochemical Purity

Radiochemical purity (RCP) is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. unm.edu This term is most relevant when dealing with radioactive isotopes (e.g., tritium, ³H). Since deuterium is a stable (non-radioactive) isotope, the concept of radiochemical purity does not directly apply in the traditional sense.

However, the underlying principle—ensuring the isotope is exclusively associated with the target molecule (Xylose) and not with any impurities—remains crucial. If any radioactive reagents were used during the synthesis of this compound, or if it were a dually labeled compound (e.g., containing ³H and ²H), then a formal RCP assessment would be necessary. Regulatory guidelines for radiolabeled compounds used in specific studies often require RCP to be >95-98%. criver.com

Methods for assessing the purity of isotopically labeled compounds to ensure the label is on the correct molecule include:

Radio-TLC/Radio-HPLC: These techniques combine chromatographic separation with radiation detection. The chromatogram reveals the distribution of radioactivity among the separated chemical species, allowing for the quantification of the percentage of the label attached to the xylose molecule. researchgate.netlablogic.com

Liquid Scintillation Counting: This can be used to quantify the radioactivity in different fractions collected from a chromatographic separation. lablogic.com

Table 2: Analytical Methods for Purity Assessment of Labeled Xylose

| Purity Type | Method | Principle | Purpose |

| Chemical | HPLC, GC tcichemicals.com | Chromatographic separation based on physicochemical properties. | To quantify non-xylose chemical impurities (e.g., reagents, by-products). |

| Chemical | TLC researchgate.net | Differential migration on a stationary phase. | Rapid, qualitative check for impurities against a reference standard. |

| Isotopic | Radio-TLC, Radio-HPLC researchgate.netlablogic.com | Combines chromatography with radioactivity detection. | To determine the percentage of the isotopic label on the correct chemical form (applicable if a radioactive isotope is also present). |

Advanced Analytical Applications of Xylose D1 2

Use as an Internal Standard

One of the most critical applications of Xylose-d1-2 is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (ID-MS). medchemexpress.comnih.gov In this method, a known amount of this compound is added to a biological sample (e.g., plasma, urine, or tissue extract) before processing. The sample is then analyzed by a technique like liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can differentiate between the unlabeled (native) xylose and the labeled this compound based on their mass-to-charge ratio. avma.org By comparing the signal intensity of the native xylose to that of the known amount of the added standard, a precise and accurate concentration of xylose in the original sample can be calculated.

The use of a stable isotope-labeled internal standard like this compound offers significant advantages for quantification. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it behaves the same way during sample extraction, derivatization, and chromatographic separation. nih.gov Crucially, it also experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the matrix effect. mdpi.com By compensating for these potential sources of error, the use of this compound ensures high accuracy and reproducibility, which is essential for clinical diagnostics and metabolic research. mdpi.com

Role as a Metabolic Tracer

This compound can also serve as a metabolic tracer to investigate how xylose is processed in a biological system. nih.gov When introduced into cells or an organism, the deuterium (B1214612) label acts as a "tag" that allows researchers to follow the xylose molecule as it is converted into various downstream metabolites. cambridge.org For instance, researchers can track the incorporation of the deuterium atom into intermediates of the pentose (B10789219) phosphate (B84403) pathway (PPP), glycolysis, or other interconnected pathways. frontiersin.org This is achieved by analyzing cell or tissue extracts at different time points using mass spectrometry or NMR to identify which metabolites have become "heavy" due to the incorporation of the deuterium from this compound. nih.gov

While specific studies using this compound are not widely published, research using other labeled sugars provides clear examples of the insights gained from this approach. For instance, studies with ¹⁴C-labeled xylose have been used to demonstrate that xylose can be oxidized to CO₂ in humans, confirming it can be used for energy. nih.gov Similarly, studies with ¹³C- and ²H-labeled glucose have been instrumental in quantifying the rates of glucose production, disposal, and recycling through glycolysis and gluconeogenesis. cambridge.orgmetsol.com A tracer study with this compound could similarly be used to determine the flux of xylose through specific enzymatic reactions and identify key metabolic products, such as D-threitol, which has been identified as a major metabolite of xylose in pigs. frontiersin.org Such research is vital for understanding nutrient utilization and the metabolic impact of dietary components. nih.gov

Applications of Xylose D1 2 in Biochemical Pathway Elucidation Non Human Systems

Use as an Internal Standard in Mass Spectrometry

Xylose-d1-2 is an ideal internal standard for the accurate quantification of natural xylose in complex biological and industrial samples. medchemexpress.comisotope.com In quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), a known amount of the labeled standard is added to the sample. researchgate.net

Because this compound is chemically identical to the unlabeled analyte (xylose), it behaves similarly during sample preparation, extraction, and chromatographic separation. libios.fr However, it is distinguished by the mass spectrometer due to its higher mass. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss or variations in instrument response. This is particularly valuable in analyzing xylose content in fermentation broths for biofuel production or in clinical research. megazyme.comd-nb.info

Role in Metabolic and Glycobiology Studies

Isotopically labeled sugars like this compound are invaluable tools for tracing metabolic pathways. isotope.com D-Xylose is the second most abundant monosaccharide in nature and a key component of lignocellulosic biomass. mdpi.comoup.com Understanding its metabolism in various microorganisms is crucial for the development of second-generation biofuels and other bio-based chemicals. medchemexpress.comacs.orgmdpi.com

By feeding organisms with this compound and analyzing the resulting metabolites using mass spectrometry, researchers can track the journey of the deuterium (B1214612) label. frontiersin.orgoup.comnih.gov This allows for the elucidation of catabolic pathways, the identification of metabolic bottlenecks, and the quantification of flux through different enzymatic reactions. nih.gov Such studies are fundamental to metabolic engineering efforts aimed at optimizing microbial strains for the efficient conversion of xylose into desired products like ethanol (B145695) or other high-value chemicals. frontiersin.orgnih.gov

Advanced Methodological Frameworks Utilizing Xylose D1 2

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for analyzing deuterated compounds. It can readily distinguish between Xylose-d1-2 and unlabeled xylose based on their mass-to-charge ratio. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the separation and quantification of monosaccharides and their isotopologues from complex mixtures. biorxiv.orgsci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful technique for the analysis of deuterated compounds. While deuterium (B1214612) itself is NMR active (2H NMR), the most common application in this context is in proton (1H) NMR. The substitution of a proton with a deuteron (B1233211) at a specific position leads to the disappearance of the corresponding signal in the 1H NMR spectrum, which can aid in signal assignment and structural elucidation. cdnsciencepub.comoup.com Raman optical activity (ROA) spectroscopy has also been shown to be a useful tool for the structural analysis of deuterated sugars. cas.czrsc.org

Future Directions and Emerging Research Avenues for Xylose D1 2 Studies

Expansion of Xylose-d1-2 Tracing into Untapped Biological Systems and Pathways.

The utility of this compound as a metabolic tracer is anticipated to extend into a variety of biological systems and pathways that have, until now, remained largely unexplored with this specific isotopic label. While glucose isotopes have been more commonly used, the unique metabolic routes of xylose present opportunities to investigate distinct biological processes.

Future research could focus on the following areas:

Microbial Metabolism: The gut microbiome represents a complex ecosystem where diverse microorganisms metabolize a wide array of dietary carbohydrates. frontiersin.org Xylose is a significant component of hemicellulose, a major dietary fiber, making this compound an ideal tracer to elucidate the metabolic fate of this pentose (B10789219) sugar within the gut. nih.govasm.org This could reveal novel metabolic pathways, identify key microbial species involved in xylose fermentation, and quantify the production of metabolites like short-chain fatty acids. Such studies could provide insights into the mechanisms underlying the health benefits associated with dietary fiber consumption.

Plant Biology: Plants synthesize and metabolize a vast range of carbohydrates, with xylose being a fundamental component of the plant cell wall in the form of xylan. medchemexpress.com Applying this compound tracing in plant biology could offer a deeper understanding of cell wall biosynthesis, remodeling, and degradation. This knowledge is not only crucial for fundamental plant science but also has significant implications for the bio-based economy, particularly in the context of biofuel production from lignocellulosic biomass. nih.gov

Novel Metabolic Pathways in Microorganisms: Many microorganisms possess unique pathways for carbohydrate metabolism. For instance, Caulobacter crescentus utilizes a novel oxidative pathway for D-xylose metabolism, distinct from the more common isomerase pathway found in bacteria like E. coli. asm.orgnih.gov Employing this compound in such organisms could help to fully delineate these pathways, identify key enzymes and intermediates, and understand their regulation. This could lead to the discovery of new biocatalysts and the engineering of microbial strains for more efficient conversion of xylose into valuable products. frontiersin.orgnih.gov

Drug Metabolism and Xenobiotics: The interaction between carbohydrate metabolism and the processing of foreign compounds (xenobiotics), including drugs, is an area of growing interest. This compound could be used to investigate how the metabolism of this pentose sugar influences, or is influenced by, the detoxification pathways in the liver and other tissues. This could have implications for understanding drug efficacy and toxicity in different metabolic states.

Methodological Advancements in this compound Analytical Techniques.

The accuracy and sensitivity of metabolic tracing studies are heavily reliant on the analytical techniques used to detect and quantify the isotopic label. Advancements in these methods are crucial for expanding the applications of this compound.

Key areas for methodological improvement include:

Mass Spectrometry (MS): Mass spectrometry is a cornerstone of stable isotope tracing. cambridge.org Continued advancements in MS technology, such as higher resolution instruments (e.g., Fourier Transform Ion Cyclotron Resonance MS) and improved ionization techniques, will enhance the sensitivity and specificity of this compound detection. chromatographyonline.com The integration of MS with separation techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) provides robust platforms for analyzing complex biological samples. jicrcr.comresearchgate.net Furthermore, the development of tandem MS (MS/MS) methods allows for the precise localization of the deuterium (B1214612) label within metabolites, providing deeper insights into metabolic pathways. chromatographyonline.com Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful tool for studying protein dynamics and interactions, and its application can be enhanced by improved protocols. nih.govresearchgate.netportlandpress.combiorxiv.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a non-destructive method for analyzing the structure and concentration of metabolites. mdpi.com Advanced NMR techniques, such as 2D and 3D NMR, can provide detailed information about the position of the deuterium label in this compound and its metabolic products. rsc.orgrsc.org The development of hyphenated techniques like HSQC-TOCSY is particularly useful for elucidating the complete chemical structures of carbohydrates. acs.org While NMR is generally less sensitive than MS, the development of higher field magnets and cryoprobes continues to improve its analytical power.

Data Analysis and Modeling: The increasing complexity of metabolic tracing data necessitates the development of sophisticated data analysis tools. The integration of artificial intelligence and machine learning algorithms can aid in the interpretation of large datasets, identify patterns, and generate predictive models of metabolic fluxes. chromatographyonline.comjicrcr.comresearchgate.net These computational approaches will be instrumental in extracting meaningful biological insights from this compound tracing studies.

Table 1: Comparison of Analytical Techniques for this compound Analysis

| Technique | Advantages | Disadvantages | Emerging Trends |

| Mass Spectrometry (MS) | High sensitivity and specificity, suitable for complex mixtures. cambridge.org | Can require derivatization, potential for ion suppression. cambridge.org | Higher resolution instruments, improved ionization methods, integration with advanced separation techniques. chromatographyonline.com |

| Nuclear Magnetic Resonance (NMR) | Non-destructive, provides detailed structural information. mdpi.comrsc.org | Lower sensitivity compared to MS, can be time-consuming. cambridge.org | Higher field magnets, cryoprobes, advanced pulse sequences (e.g., HSQC-TOCSY). rsc.orgacs.org |

Potential for this compound as a Research Tool in Industrial Biotechnology and Biorefining.

Xylose is a major component of lignocellulosic biomass, making it a key substrate in industrial biotechnology and biorefining for the production of biofuels and bio-based chemicals. nih.govresearchgate.net this compound can serve as a valuable research tool to optimize these processes.

Potential applications include:

Metabolic Engineering of Microorganisms: To improve the efficiency of xylose utilization by industrial microorganisms like Saccharomyces cerevisiae, which does not naturally ferment xylose effectively, metabolic engineering strategies are employed. osti.govresearchgate.netmdpi.com this compound tracing can be used to identify metabolic bottlenecks, quantify carbon flux through different pathways, and assess the impact of genetic modifications on xylose metabolism. nih.gov This can guide the rational design of microbial strains with enhanced xylose fermentation capabilities.

Optimizing Fermentation Processes: The conversion of xylose to valuable products like ethanol (B145695) or xylitol (B92547) is a central goal in many biorefining processes. researchgate.netresearchgate.net By tracing the fate of this compound, researchers can monitor the efficiency of the fermentation process, identify the formation of undesirable byproducts, and optimize process parameters such as nutrient composition and oxygen levels to maximize product yield. rsc.orgdiva-portal.orgacs.orgresearchgate.net

Understanding Lignocellulose Degradation: The breakdown of lignocellulosic biomass into fermentable sugars is a critical step in biorefining. osti.gov While not a direct tracer for the entire biomass, this compound can be used in model systems to study the activity of xylanolytic enzymes and the efficiency of different pretreatment methods aimed at releasing xylose from hemicellulose. mdpi.com

Table 2: Potential Applications of this compound in Industrial Biotechnology

| Application Area | Research Goal | How this compound Can Contribute |

| Metabolic Engineering | Enhance xylose utilization in industrial microbes. osti.gov | Quantify carbon flux, identify metabolic bottlenecks, and validate engineered pathways. nih.gov |

| Fermentation Optimization | Maximize the yield of xylose-derived products. researchgate.net | Track the conversion of xylose to products and byproducts, enabling process optimization. acs.org |

| Biomass Conversion | Improve the efficiency of lignocellulose pretreatment and hydrolysis. | Serve as a tracer in model systems to assess enzyme activity and the effectiveness of pretreatment methods. |

Addressing Current Limitations and Research Gaps in Deuterated Carbohydrate Tracing.

Despite the promise of deuterated carbohydrate tracing, several limitations and research gaps need to be addressed to enhance the reliability and applicability of this technique.

Isotope Effects: The mass difference between deuterium and protium (B1232500) can sometimes lead to kinetic isotope effects, where the deuterated molecule reacts at a different rate than its non-deuterated counterpart. While often minor, these effects need to be carefully considered and, if necessary, quantified to ensure accurate interpretation of metabolic flux data.

Label Scrambling and Loss: During metabolism, the deuterium label can potentially be lost or exchanged with protons from the solvent (water), which can complicate the interpretation of results. nih.gov For instance, high rates of flavin-enzyme-catalyzed water exchange can obscure the labeling of NADPH from deuterated substrates. nih.gov Research into the stability of the deuterium label at different positions within the xylose molecule is needed to select the most appropriate tracer for a given biological question.

Synthesis and Cost: The synthesis of specifically labeled deuterated carbohydrates can be complex and expensive, which can limit their accessibility for some research groups. cambridge.orgbeilstein-journals.org The development of more efficient and cost-effective synthetic routes for producing this compound and other deuterated sugars is crucial for promoting their wider use.

Incomplete Substrate Labeling: In some biological systems, achieving high levels of enrichment of the precursor pool with the deuterated tracer can be challenging. nih.gov This can decrease the signal-to-noise ratio and make it difficult to detect the incorporation of the label into downstream metabolites. nih.gov Strategies to improve the delivery and uptake of the tracer are needed to overcome this limitation.

Compartmentation: Metabolic pathways are often compartmentalized within different organelles of the cell. Analyzing whole-cell extracts can mask important information about metabolic fluxes within specific compartments. nih.gov The development of methods for subcellular fractionation coupled with isotopic analysis is necessary to address this challenge and gain a more detailed understanding of compartmentalized metabolism.

By addressing these challenges and exploring the emerging research avenues, the scientific community can unlock the full potential of this compound and other deuterated carbohydrates as powerful tools for advancing our understanding of biology and biotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.